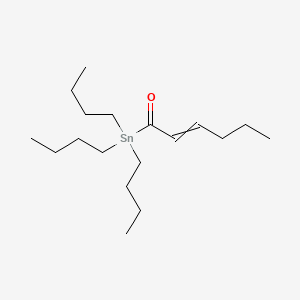
1-(Tributylstannyl)hex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributylstannyl)hex-2-EN-1-one is an organotin compound that features a vinylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Tributylstannyl)hex-2-EN-1-one can be synthesized through the hydrostannation of terminal alkynes. This process involves the addition of tributyltin hydride to an alkyne in the presence of a palladium catalyst. The reaction typically proceeds with high regioselectivity, favoring the formation of the vinylstannane product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tributylstannyl)hex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The vinylstannane moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinylstannane to alkanes.
Substitution: The stannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly employed in Stille coupling reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted alkenes or aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(Tributylstannyl)hex-2-EN-1-one has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(Tributylstannyl)hex-2-EN-1-one involves the formation of reactive intermediates, such as radicals or organometallic complexes. These intermediates facilitate various chemical transformations, including the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-1,2-Bis(tributylstannyl)ethene: Another organotin compound with similar reactivity but different structural features.
2-(Tributylstannyl)thiophene: A related compound used in similar types of reactions.
Uniqueness
1-(Tributylstannyl)hex-2-EN-1-one is unique due to its specific vinylstannane structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
648428-88-0 |
|---|---|
Molekularformel |
C18H36OSn |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
1-tributylstannylhex-2-en-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h4-5H,2-3H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
JISUAOCIWQKJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

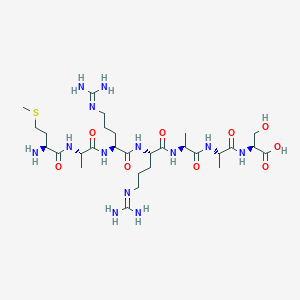
propanedinitrile](/img/structure/B15167346.png)
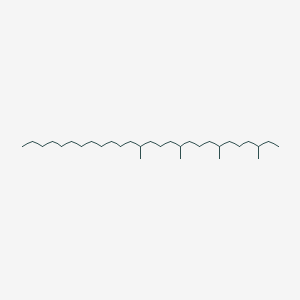
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)
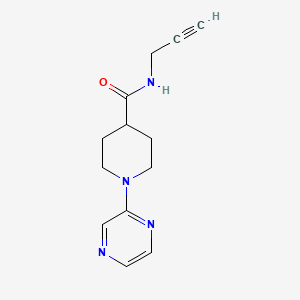
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
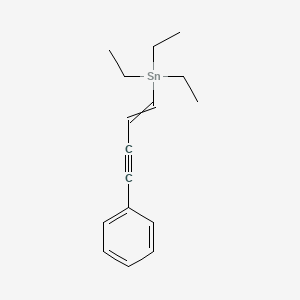

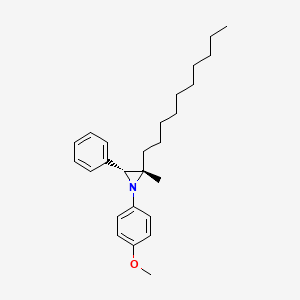
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)
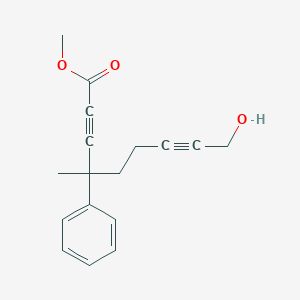
![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
